Product packaging for Benzene;butane-2,3-dione(Cat. No.:CAS No. 152685-50-2)

Benzene;butane-2,3-dione

Cat. No.: B14274025
CAS No.: 152685-50-2
M. Wt: 164.20 g/mol
InChI Key: AJEYQZVNHTXDRW-UHFFFAOYSA-N
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Description

Benzene;butane-2,3-dione is a chemical compound with the molecular formula C10H12O2. It is of significant interest in various research fields due to the reactivity of its 2,3-butanedione moiety. In food chemistry studies, 2,3-butanedione is a key flavor compound in fermented and thermally processed foods and can participate in the Maillard reaction. Research indicates it can undergo cyclocondensation in the presence of amino acids to form derivatives like 4,5-dimethyl-1,2-benzoquinone, which are redox-active and may influence browning processes . In biochemical research, structural analogues of 1,2-diones have been investigated for their potent inhibitory activity against mammalian carboxylesterases (CEs), enzymes involved in xenobiotic metabolism . Furthermore, 2,3-butanedione (diacetyl) serves as a valuable precursor in combustion and pyrolysis studies, where it efficiently generates methyl radicals for investigating carbon chain growth and soot precursor formation mechanisms at various pressures . This product is intended for research and development purposes only and is not classified as a drug, cosmetic, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B14274025 Benzene;butane-2,3-dione CAS No. 152685-50-2

Properties

CAS No.

152685-50-2

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

benzene;butane-2,3-dione

InChI

InChI=1S/C6H6.C4H6O2/c1-2-4-6-5-3-1;1-3(5)4(2)6/h1-6H;1-2H3

InChI Key

AJEYQZVNHTXDRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)C.C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Constructing Benzene Butane 2,3 Dione Derived Compounds

Condensation Reactions in the Formation of Diimine Ligands

The formation of diimine ligands from butane-2,3-dione is a classic example of Schiff base condensation. This reaction typically involves the nucleophilic attack of the primary amine on the carbonyl carbon of the dione (B5365651), followed by the elimination of a water molecule to form the imine. The process is often catalyzed by an acid and usually requires heating under reflux in a suitable solvent like ethanol (B145695) or methanol (B129727). The resulting α-diimine ligands are notable for their ability to act as chelating agents for various metal ions.

The reaction between butane-2,3-dione and substituted anilines is a common and straightforward method for synthesizing symmetrical diimine ligands. The electronic and steric properties of the substituents on the aniline (B41778) ring can influence the reaction rate and the properties of the final ligand.

The synthesis of this specific diimine ligand involves the acid-catalyzed condensation of two equivalents of 4-fluoro-2-(1-phenylethyl)aniline with one equivalent of butane-2,3-dione. The reaction is typically carried out in an alcoholic solvent, such as ethanol, and heated to facilitate the dehydration process that forms the diimine. A few drops of a strong acid, like hydrochloric acid or glacial acetic acid, are often added to catalyze the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing.

Table 1: Reactants for the Synthesis of N,N′-[(2E,3E)-Butane-2,3-diylidene]bis[4-fluoro-2-(1-phenylethyl)aniline]

ReactantMolar RatioPurpose
Butane-2,3-dione1 equivalentDiketone source
4-fluoro-2-(1-phenylethyl)aniline2 equivalentsSubstituted aniline source
Ethanol-Solvent
Glacial Acetic AcidCatalytic amountAcid catalyst

Following a similar synthetic protocol, N,N′-[(2E,3E)-Butane-2,3-diylidene]bis[4,6-dibromo-2,3-dimethylaniline] is prepared by reacting butane-2,3-dione with 4,6-dibromo-2,3-dimethylaniline. The presence of multiple bulky and electron-withdrawing bromo-substituents on the aniline ring might necessitate longer reaction times or slightly harsher conditions to achieve a good yield. The general procedure involves dissolving the substituted aniline in a suitable solvent, adding butane-2,3-dione, and then introducing an acid catalyst. The mixture is then refluxed until the reaction is complete. The resulting solid product is typically purified by recrystallization from an appropriate solvent to obtain the pure diimine ligand.

Table 2: Reactants for the Synthesis of N,N′-[(2E,3E)-Butane-2,3-diylidene]bis[4,6-dibromo-2,3-dimethylaniline]

ReactantMolar RatioPurpose
Butane-2,3-dione1 equivalentDiketone source
4,6-dibromo-2,3-dimethylaniline2 equivalentsSubstituted aniline source
Methanol-Solvent
Hydrochloric AcidCatalytic amountAcid catalyst

Benzene-1,2-diol (catechol) derivatives that also contain an amino group can undergo Schiff base condensation with butane-2,3-dione. This reaction is particularly interesting as it can lead to ligands with multiple potential coordination sites: the newly formed imine nitrogens and the hydroxyl groups of the catechol moiety.

Dopamine (B1211576), which is 4-(2-aminoethyl)benzene-1,2-diol, serves as an excellent precursor for designing polydentate ligands. The reaction between two molecules of dopamine hydrochloride and one molecule of butane-2,3-dione in the presence of a base like sodium hydroxide (B78521) results in the formation of a Schiff base ligand. The reaction is typically conducted in methanol at room temperature. The resulting ligand possesses two imine nitrogen atoms and four hydroxyl groups, making it a potentially hexadentate ligand capable of forming stable complexes with metal ions. This synthetic approach highlights the versatility of using biologically relevant molecules like dopamine to construct complex and functional coordination compounds.

Table 3: Reactants for Ligand Synthesis from Dopamine and Butane-2,3-dione

ReactantMolar RatioPurpose
Butane-2,3-dione1 equivalentDiketone source
Dopamine hydrochloride2 equivalentsBenzene-1,2-diol derivative source
Sodium Hydroxide2 equivalentsBase to deprotonate hydrochloride
Methanol-Solvent

Schiff Base Formation from Benzene-1,2-diol Derivatives and Butane-2,3-dione

General Principles of Ligand Synthesis via Diimine Formation

The synthesis of diimine ligands via the condensation of an α-diketone like butane-2,3-dione and a primary amine is governed by several key principles:

Stoichiometry : The reaction typically employs a 1:2 molar ratio of the α-diketone to the primary amine to ensure the formation of the diimine rather than a monoimine intermediate.

Catalysis : The formation of the imine bond is generally catalyzed by either an acid or a base. Acid catalysis proceeds by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The final dehydration step is also acid-catalyzed.

Solvent : The choice of solvent is crucial. Alcohols like methanol and ethanol are commonly used because they effectively dissolve the reactants and are relatively unreactive under the reaction conditions. The reaction is often carried out under reflux to provide the necessary activation energy.

Reaction Conditions : Temperature and reaction time are important parameters. Heating is usually required to drive the equilibrium towards the product by removing water. The specific temperature and duration depend on the reactivity of the starting amine and dione.

Purification : The resulting diimine ligands are often crystalline solids and can be purified by recrystallization from a suitable solvent. This method effectively removes unreacted starting materials and by-products. The purity of the compound is then typically confirmed using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

These fundamental principles provide a robust framework for the rational design and synthesis of a wide array of diimine ligands with tailored electronic and steric properties for various applications in materials science and catalysis.

Structural Characterization and Spectroscopic Analysis of Benzene Butane 2,3 Dione Derivatives

X-ray Crystallography for Molecular Structure Elucidation

A key structural parameter in α-diimine ligands derived from butane-2,3-dione and substituted anilines is the dihedral angle between the plane of the aromatic ring and the plane of the central diimine moiety (N=C-C=N). This angle is indicative of the steric hindrance and electronic effects imposed by the substituents on the benzene (B151609) ring.

In a study of N,N′-[(2E,3E)-Butane-2,3-diylidene]bis[4-fluoro-2-(1-phenylethyl)aniline], a symmetrical α-diimine was synthesized via the condensation of butane-2,3-dione and 4-fluoro-2-(1-phenylethyl)aniline. nih.govresearchgate.net X-ray analysis revealed that the central butanediimine moiety is planar. researchgate.net The dihedral angle between the planes of the benzene ring and the attached phenyl ring within the same substituent group was determined to be 84.27 (5)°. nih.govresearchgate.net In another derivative, (Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one, which exists in its enol form, the dihedral angle between the 3-hydroxybut-3-en-2-one (B14439018) plane and the benzene ring is significantly smaller at 5.88 (4)°. iucr.org For a 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl) derivative, the dihedral angle between the two different benzene rings was found to be 78.84 (8)°. iucr.org These variations highlight how different substitution patterns influence the molecular geometry.

Compound DerivativePlanes MeasuredDihedral Angle (°)Reference
(2E,3E)-Butane-2,3-diylidene]bis[4-fluoro-2-(1-phenylethyl)aniline]Benzene and Phenyl rings84.27 (5) nih.govresearchgate.net
(Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one3-hydroxybut-3-en-2-one and Benzene ring5.88 (4) iucr.org
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazoleBetween two Benzene rings78.84 (8) iucr.org
N′-[3-(Hydroxyimino)butan-2-ylidene]-4-methylbenzene-1-sulfonohydrazideHydrazone-derivative fragment and Tolyl fragment79.47 (5) ufs.br
Table 1: Dihedral angles in selected Benzene-Butane-2,3-dione derivatives.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. mdpi.com These can range from strong hydrogen bonds to weaker van der Waals forces and π-π stacking interactions. lodz.pl The analysis of these interactions is critical for understanding the stability and physical properties of the crystalline material.

In the crystal structure of N,N′-[(2E,3E)-Butane-2,3-diylidene]bis[4-fluoro-2-(1-phenylethyl)aniline], the molecule is located about an inversion center. nih.govresearchgate.net Notably, the crystal structure shows an absence of both hydrogen bonding and aromatic stacking interactions. nih.gov Similarly, for 1,4-Dibromobutane-2,3-dione, no significant intermolecular interactions were observed in the crystal packing. researchgate.net

Conversely, in the crystal of (Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one, molecules are linked by O—H⋯O hydrogen bonds, which generate chains along the tum.de direction. iucr.org The study of various di-ortho-substituted halogenated biphenyls also highlights the significant contribution of hydrogen-halogen interactions to the crystal packing. scivisionpub.com The nature and presence of these interactions are highly dependent on the specific functional groups present in the derivative.

Compound DerivativeObserved Intermolecular InteractionsReference
(2E,3E)-Butane-2,3-diylidene]bis[4-fluoro-2-(1-phenylethyl)aniline]No hydrogen bonding or aromatic stacking observed. nih.gov
(Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-oneO—H⋯O hydrogen bonds linking molecules into chains. iucr.org
N′-[3-(Hydroxyimino)butan-2-ylidene]-4-methylbenzene-1-sulfonohydrazideIntermolecular N—H···O and O—H···N bonds. ufs.br
1,4-Dibromobutane-2,3-dioneNo significant intermolecular interactions reported. researchgate.net
Table 2: Summary of crystal packing and intermolecular interactions.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and structural features of newly synthesized compounds. uobasrah.edu.iq Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. uobasrah.edu.iq For benzene-butane-2,3-dione derivatives, key absorptions include those for the carbonyl (C=O) group of the dione (B5365651), the imine (C=N) group in Schiff base derivatives, and various vibrations associated with the aromatic ring. The characteristic C-H stretching vibrations for the benzene ring typically appear in the region of 3030-3080 cm⁻¹. docbrown.info Benzene ring stretching vibrations are observed near 1480 cm⁻¹. docbrown.info In Schiff base ligands derived from butane-2,3-dione, the C=N imine stretch is a crucial indicator of product formation and is typically observed around 1602 cm⁻¹. researchgate.net

Functional Group / VibrationTypical Wavenumber (cm⁻¹)Reference
Aromatic C-H Stretch3030 - 3080 docbrown.info
Imine C=N Stretch~1602 researchgate.net
Aromatic C=C Stretch~1480 docbrown.info
Out-of-plane C-H Wag (Benzene)700 - 900 tum.de
Table 3: Characteristic Infrared (IR) absorption bands for Benzene-Butane-2,3-dione derivatives.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to determine the connectivity and chemical environment of atoms.

For the derivative N,N′-[(2E,3E)-Butane-2,3-diylidene]bis[4-fluoro-2-(1-phenylethyl)aniline], the ¹H NMR spectrum (in CDCl₃) showed multiplets for the aromatic protons between δ 6.47 and 7.19 ppm. nih.govresearchgate.net A singlet for the methyl protons on the diimine backbone appeared at δ 1.62 ppm. nih.govresearchgate.net The ¹³C NMR spectrum displayed a peak for the imine carbon at δ 168.54 ppm and signals for the aromatic carbons in the range of δ 113.58 to 161.22 ppm. nih.govresearchgate.net

¹H and ¹³C NMR Data for N,N′-[(2E,3E)-Butane-2,3-diylidene]bis[4-fluoro-2-(1-phenylethyl)aniline] nih.govresearchgate.net
SpectrumAssignmentChemical Shift (δ, ppm)
¹H NMRAromatic protons6.47 - 7.19 (m)
Methine proton (-CH)4.08 (q)
Diimine methyl protons (-CH₃)1.62 (s)
¹³C NMRImine carbon (C=N)168.54
Aromatic carbons113.58 - 161.22
Methyl carbons (-CH₃)20.86, 21.42
Table 4: Selected NMR data for a representative derivative.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. uobasrah.edu.iq The fragmentation pattern can also offer valuable structural clues. For the parent compound, butane-2,3-dione, the molecular ion peak (M⁺) is observed at an m/z of 86. chemicalbook.comnist.gov When butane-2,3-dione is derivatized, for example with 1,2-diaminobenzene to form quinoxalines for analytical purposes, the resulting mass spectra show characteristic ions that are used for quantification. oiv.int For instance, the diacetyl (butane-2,3-dione) derivative shows qualifier ions at m/z = 117 and 158. oiv.int High-resolution mass spectrometry can be employed to confirm the molecular weight and isotopic patterns of halogenated derivatives, such as 1-Bromobutane-2,3-dione.

CompoundMolecular Ion (M⁺) or Key Fragment (m/z)SignificanceReference
Butane-2,3-dione (Diacetyl)86Molecular Ion Peak chemicalbook.comnist.gov
Quinoxaline derivative of Diacetyl158, 117Qualifier ions for GC-MS analysis oiv.int
Quinoxaline derivative of Glyoxal130, 103Qualifier ions for GC-MS analysis oiv.int
Table 5: Key Mass Spectrometry (MS) data.

Electronic Spectra

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. gdckulgam.edu.in It provides information about compounds containing conjugated systems, such as aromatic rings and double bonds, which are characteristic features of many diacetylbenzene derivatives. gdckulgam.edu.in The absorption of UV or visible light promotes an electron from a lower-energy orbital to a higher-energy one, with the most common transitions being π→π* and n→π*. gdckulgam.edu.in

In the study of novel bis-acylhydrazone derivatives of 1,4-diacetylbenzene (B86990), UV-Vis spectroscopy is essential for characterizing the ligands and their subsequent metal complexes. bme.hubme.hu Two such ligands, 1,4-diacetylbenzene bis(4-hydroxy benzoyl hydrazone) (H₂L¹) and 1,4-diacetylbenzene bis(4-nitrobenzoyl hydrazone) (H₂L²), were synthesized and analyzed. bme.hubme.hu Their electronic spectra, measured in ethanol (B145695), exhibit intense absorption bands in the UV region. bme.hu

The spectra for these ligands show multiple absorption bands corresponding to various electronic transitions. bme.hu The bands around 298-300 nm are attributed to π→π* transitions within the aromatic rings. bme.hu Another significant band observed around 320-330 nm is assigned to the π→π* transitions of the C=N (azomethine) group. bme.hu Additionally, a lower intensity band, appearing as a shoulder around 370-375 nm, is attributed to the n→π* transition of the azomethine group. bme.hu The presence of different substituents on the benzoyl hydrazone moiety (e.g., -OH in H₂L¹ vs. -NO₂ in H₂L²) can influence the precise position and intensity of these absorption maxima. bme.hu

Upon complexation with metal(II) ions, shifts in these absorption bands are typically observed, indicating the coordination of the ligand to the metal center through the enolic oxygen and azomethine nitrogen atoms. bme.hubme.hu

Interactive Table: Electronic Absorption Data for 1,4-Diacetylbenzene Bis-acylhydrazone Ligands

CompoundSolventλ_max (nm)Transition Assignment
H₂L¹Ethanol~300π→π* (Aromatic)
~330π→π* (C=N)
~370n→π* (C=N)
H₂L²Ethanol~298π→π* (Aromatic)
~322π→π* (C=N)
~375n→π* (C=N)

Data sourced from Periodica Polytechnica Chemical Engineering. bme.hu

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used to study chemical species that have one or more unpaired electrons. bhu.ac.in This makes it an ideal method for the characterization of radical anions, which can be generated from diacetylbenzene derivatives through processes like electrolytic reduction. lookchem.com The resulting ESR spectrum provides detailed information about the distribution of the unpaired electron's density within the radical. aapt.org

The interaction between the unpaired electron and nearby magnetic nuclei (like ¹H) in the molecule causes the ESR signal to split into multiple lines, a phenomenon known as hyperfine splitting. bhu.ac.in The pattern and magnitude of this splitting are highly informative. For instance, the ESR spectrum of the radical anion of o-diacetylbenzene, produced by electrolytic reduction, was analyzed. lookchem.com The spectrum was complex, indicating the presence of multiple species, but the major radical produced was identified as the dehydrated aldol (B89426) product, 3-methylindenone. lookchem.com Its spectrum showed distinct hyperfine splittings from the methyl protons and various protons on the ring system. lookchem.com

In another study, the ESR spectrum of the radical anion of 1,4-diacetylbenzene was reported. mun.ca The analysis of these spectra allows for the determination of hyperfine splitting constants (measured in Gauss), which quantify the strength of the interaction between the electron and a given nucleus. lookchem.com

Interactive Table: Hyperfine Splitting Constants for Diacetylbenzene-Related Radical Anions

Parent CompoundRadical SpeciesNucleusHyperfine Splitting (G)
o-Diacetylbenzene3-Methylindenone Anion3H (methyl)7.93
1H1.92
1H1.39
1H1.88
1H0.81
1H0.52

Data sourced from LookChem. lookchem.com

Morphological Studies via Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface topography and morphology of solid materials at high magnification. It provides valuable information about the size, shape, and arrangement of particles in a sample.

SEM has been employed to characterize the morphology of polymers and macrocycles derived from diacetylbenzene. In one study, a polyarylalkylketone (PAAK-1), synthesized through the coupling of 1,4-diacetylbenzene and 1,3-benzenedimethanol, was examined using SEM. worktribe.com The analysis revealed that the polymer consists of granular structures which are themselves composed of smaller spherical particles with an approximate size of 1.3–1.5 μm. worktribe.com The study also noted that other related polymers formed spherical agglomerates. worktribe.com

In a different investigation, a macrocyclic hydrogen-bonded organic framework (mHOF) was synthesized using 1,3-diacetylbenzene (B146489). chinesechemsoc.org SEM analysis was crucial in demonstrating that the morphology of the resulting material is highly dependent on the reaction temperature. chinesechemsoc.org At 80 °C, the product was largely amorphous, but as the temperature was increased to 140 °C, a transformation to well-defined, rod-shaped microcrystals occurred. chinesechemsoc.org This indicates that the formation of the crystalline structure is under thermodynamic control, involving a self-correction process at higher temperatures. chinesechemsoc.org

Interactive Table: SEM Morphological Findings for Diacetylbenzene Derivatives

Derivative TypeStarting Monomer(s)Observed MorphologyParticle/Feature Size
Polyarylalkylketone (PAAK-1)1,4-DiacetylbenzeneGranular structures composed of spherical particles~1.3–1.5 μm
Polyarylalkylketone (PAAK-2)1,4-DiacetylbenzeneSpherical agglomerates~1.5 µm
Macrocyclic HOF1,3-DiacetylbenzeneAmorphous (at 80°C), Rod-shaped microcrystals (at 140°C)Not specified

Data sourced from ACS Catalysis and CCS Chemistry. worktribe.comchinesechemsoc.org

Reaction Pathways and Kinetic Studies of Butane 2,3 Dione Involving Benzene Formation

Pyrolysis Mechanisms of Butane-2,3-dione

The pathways for butane-2,3-dione decomposition show a marked dependence on pressure. researchgate.net Pyrolysis experiments conducted in flow reactors at low and atmospheric pressures (780–1520 K) and in a jet-stirred reactor at high pressure (10 bar, 650–1130 K) demonstrate this relationship. researchgate.netresearchgate.net

At low pressure , the dominant consumption pathway for butane-2,3-dione is unimolecular decomposition. researchgate.netepa.gov

At atmospheric and high pressures , both the unimolecular decomposition reaction and hydrogen abstraction by methyl radicals become important consumption pathways. researchgate.netresearchgate.net

The formation of key intermediates such as ketene (B1206846), acetone, and acetaldehyde (B116499) is also pressure-dependent. researchgate.net Furthermore, the mechanisms of methyl-related growth chemistry shift with pressure. At low pressure, addition-elimination reactions are significant, while at high pressure, combination reactions are the primary contributors to the growth of larger molecules. researchgate.net

The principal initiation step in the pyrolysis of butane-2,3-dione is the unimolecular C-C bond scission, which breaks the bond between the two carbonyl groups. researchgate.net This reaction produces two acetyl radicals (CH₃CO). researchgate.net The acetyl radical is unstable at higher temperatures and rapidly decomposes into a methyl radical (CH₃) and a molecule of carbon monoxide (CO). researchgate.net

The primary unimolecular decomposition reaction is: CH₃COCOCH₃ (+ M) ⇌ 2CH₃CO (+ M) researchgate.netepa.gov

This reaction is the most significant fuel consumption pathway, especially under low-pressure conditions. researchgate.net

As the concentration of methyl radicals increases during pyrolysis, their reactions with the parent butane-2,3-dione molecule become a significant consumption channel, particularly at atmospheric and higher pressures. researchgate.netsheridancollege.ca The methyl radical abstracts a hydrogen atom from butane-2,3-dione, leading to the formation of methane (B114726) (CH₄), ketene (CH₂CO), and an acetyl radical (CH₃CO). sheridancollege.ca

The key hydrogen abstraction reaction is: CH₃COCOCH₃ + CH₃ ⇌ CH₄ + CH₂CO + CH₃CO sheridancollege.ca

This reaction competes with the unimolecular decomposition and its importance grows as pressure increases. researchgate.netresearchgate.net

Formation of Benzene (B151609) and Other C1-C4 Hydrocarbons from Butane-2,3-dione Pyrolysis

The pyrolysis of butane-2,3-dione is an effective method for generating a high concentration of methyl radicals, which are fundamental building blocks for larger hydrocarbons. researchgate.netresearchgate.net The self-combination of methyl radicals is a crucial reaction for forming C2 species, primarily ethane (B1197151) (C₂H₆). researchgate.net Subsequent reactions involving these initial products lead to a range of C1-C4 hydrocarbons. maxapress.com

The formation of benzene, a key aromatic product, is also highly dependent on pressure. researchgate.net

At low pressure , the recombination of two propargyl radicals (C₃H₃) is the most important pathway to benzene. researchgate.net

At atmospheric and high pressures , the dominant formation channel shifts to the H-assisted isomerization of fulvene. researchgate.net

Key Reactions in Butane-2,3-dione Pyrolysis
Reaction DescriptionReaction EquationDominant ConditionsReference
Unimolecular DecompositionCH₃COCOCH₃ ⇌ 2CH₃COLow Pressure researchgate.netepa.gov
Acetyl Radical DecompositionCH₃CO ⇌ CH₃ + COHigh Temperature researchgate.net
Hydrogen AbstractionCH₃COCOCH₃ + CH₃ ⇌ CH₄ + CH₂CO + CH₃COAtmospheric & High Pressure sheridancollege.ca
Ethane FormationCH₃ + CH₃ ⇌ C₂H₆All Pressures researchgate.net
Benzene Formation (Low P)C₃H₃ + C₃H₃ ⇌ BenzeneLow Pressure researchgate.net
Benzene Formation (High P)Fulvene + H ⇌ BenzeneAtmospheric & High Pressure researchgate.net

Kinetic Modeling and Validation of Pyrolysis Processes

To accurately predict the behavior of butane-2,3-dione pyrolysis, detailed kinetic models are developed. These models consist of hundreds of species and thousands of elementary reactions. acs.org A pyrolysis model for butane-2,3-dione was developed and validated against experimental data obtained from low-pressure flow reactors and high-pressure jet-stirred reactors. researchgate.net The model demonstrated a reasonable ability to predict the experimental outcomes, including fuel decomposition and product formation across various conditions. researchgate.netresearchgate.net

Coordination Chemistry and Catalytic Applications of Derived Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using ligands derived from benzene-containing amines and butane-2,3-dione typically involves the reaction of a pre-formed Schiff base ligand with a metal salt in an appropriate solvent. ijpronline.comqu.edu.iq Alternatively, template synthesis can be employed, where the metal ion directs the condensation reaction between the amine and dione (B5365651) precursors. ignited.in Characterization of these complexes relies on a suite of analytical techniques to determine their structure and properties.

The stoichiometry and coordination geometry of these metal complexes are fundamental characteristics determined through methods like elemental analysis, single-crystal X-ray diffraction, and various spectroscopic techniques. ijpronline.comunipd.itbohrium.com

A common finding is a 1:1 metal-to-ligand ratio, particularly with tetradentate Schiff base ligands that can encircle a single metal ion. ijpronline.combohrium.com However, other stoichiometries, such as 2:1 (metal:ligand), are observed in binuclear complexes where the ligand is capable of binding to two metal centers. arabjchem.orgresearchgate.net

The coordination geometry around the central metal ion is highly dependent on the nature of the metal, its oxidation state, and the ligand's structure. Rigid ligands can impose their preferred coordination geometry on the metal center. libretexts.org For instance, complexes of Co(II) often exhibit octahedral geometry, while Cu(II) and Ni(II) complexes with similar ligands may adopt a square planar arrangement. bohrium.com Studies on various synthesized complexes have confirmed these geometries, as well as trigonal bipyramidal and distorted octahedral shapes. unipd.itlibretexts.orguzh.chbiointerfaceresearch.com

Table 1: Stoichiometry and Coordination Geometry of Selected Metal Complexes

Ligand Source Metal Ion(s) Metal:Ligand Ratio Coordination Geometry Reference(s)
4-(2-amino ethyl) benzene-1,2-diol + Butane-2,3-dione Co(II), Ni(II), Cu(II), Zn(II) 1:1 Not Specified ijpronline.com
2/3-hydroxyaniline + 2,3-Butanedione (B143835) 3-monoxime Mn(II), Fe(II) 1:2 Octahedral researchgate.netresearchgate.net
Ethylenediamine + 2',4'-dihydroxyacetophenone (B118725) + 1-Phenylbutane-1,3-dione Co(II) 1:1 Octahedral bohrium.com
Ethylenediamine + 2',4'-dihydroxyacetophenone + 1-Phenylbutane-1,3-dione Cu(II), Ni(II) 1:1 Square Planar bohrium.com
3,3′-diaminobenzidine + Butanedione monoxime Cu(II) 2:1 (Binuclear) Octahedral arabjchem.org
Biphenyl-3,3′,4,4′-tetramine + Butane-2,3-dione oxime Cu(II), Ni(II) 2:1 (Dinuclear) Square-planar researchgate.net
2-methyl-4-phenylaniline + Butane-2,3-dione Ni(II) Not Specified Not Specified iucr.org

Molar conductance measurements are a crucial tool for determining whether the anion of the metal salt is coordinated to the metal ion or exists as a free counter-ion in solution. arabjchem.org These studies, typically performed in solvents like DMF or DMSO, differentiate between electrolytic and non-electrolytic complexes. ignited.inarabjchem.org

For many Schiff base complexes derived from butane-2,3-dione, low molar conductance values indicate a non-electrolytic nature. ijpronline.comignited.inarabjchem.org This suggests that the anions are coordinated within the primary coordination sphere of the metal complex. arabjchem.org In contrast, some complexes exhibit behavior consistent with 1:1 or 1:2 electrolytes, signifying that the anions are not directly bonded to the metal center. researchgate.net

Table 2: Molar Conductance Findings for Selected Complexes

Ligand Source Metal Complex Molar Conductance (Ω⁻¹ cm² mol⁻¹) Nature Reference(s)
4-(2-amino ethyl) benzene-1,2-diol + Butane-2,3-dione Co(II), Ni(II), Cu(II), Zn(II) complexes Not specified, but described as non-electrolytic Non-electrolyte ijpronline.com
3,3′-diaminobenzidine + Butanedione monoxime Cu(II), Ni(II), Co(II), Mn(II) complexes 8 - 13 Non-electrolyte arabjchem.org
Glycine + 2,3-butanedione + 5-methyl-2,6-pyrimidine-dione Binuclear Cu(II), Ni(II), Co(II), Zn(II) complexes Not specified, but described as non-ionic Non-electrolyte ignited.in
2,3-dioxobutane + ethane-1,2-diamine + 4-chloro-2-formylphenol Fe(III), Cr(III), Co(III), Mn(III) complexes Not specified, but described as 1:1 electrolytic 1:1 Electrolyte researchgate.net

Magnetic susceptibility measurements provide insight into the number of unpaired electrons in a metal complex, which helps in elucidating its electronic structure and coordination geometry. researchgate.netresearchgate.net For instance, the magnetic moment of a high-spin octahedral Fe(II) complex is expected to be between 5.0 and 5.6 Bohr magnetons (B.M.). researchgate.net These measurements, in conjunction with electronic spectral data, are powerful tools for assigning the correct geometry, such as distinguishing between square planar (often diamagnetic for d⁸ ions like Ni(II)) and octahedral or tetrahedral geometries (typically paramagnetic). bohrium.comresearchgate.netresearchgate.net

Role of α-Diimine Ligands in Catalysis

α-Diimine ligands derived from the condensation of butane-2,3-dione and various anilines have been extensively synthesized due to their significant applications in catalysis. researchgate.net The steric and electronic properties of these ligands have a profound influence on the catalytic activity of their metal complexes and on the properties of the resulting products. iucr.orgnih.gov

One of the most prominent applications of these α-diimine complexes, particularly those of late transition metals like nickel and palladium, is in the field of olefin polymerization. iucr.orgresearchgate.net Since the discovery of Brookhart-type catalysts, α-diimine metal complexes have attracted immense attention for their ability to polymerize olefins like ethylene (B1197577) and propylene. researchgate.netscirp.org

These catalysts are notable for their high activity and their capacity to produce polymers with unique microstructures, such as highly branched polyethylene, through processes like chain-walking. researchgate.netscirp.org The structure of the ligand is critical; bulky substituents on the aryl rings of the α-diimine ligand can enhance catalyst stability and influence the molecular weight and branching of the polymer. scirp.orgrsc.org For example, nickel complexes with bulky α-diimine ligands show high catalytic activity for ethylene polymerization upon activation with modified methylaluminoxane (B55162) (MMAO). scirp.org

Beyond simple olefin polymerization, these catalysts are effective in copolymerization reactions. Palladium α-diimine complexes have been used for the copolymerization of ethylene with polar monomers like methyl acrylate. rsc.org Furthermore, α-diimine nickel catalysts have been successfully employed in the block copolymerization of styrene (B11656) and butadiene. royalsocietypublishing.org Other related transformations catalyzed by these types of complexes include the N-alkylation of amines and the α-alkylation of ketones. unipd.it

Table 3: Catalytic Applications of α-Diimine Metal Complexes

Metal Complex Catalytic Application Key Findings Reference(s)
α-diimine Pd(II) Ethylene polymerization and copolymerization with methyl acrylate Ligand substituents at a remote position influence catalytic activity and polymer molecular weight. rsc.org
Bulky α-diimine Ni(II) Ethylene chain-walking polymerization High catalytic activity (up to 1.02 × 10⁷ g PE (mol Ni h)⁻¹); produces high molecular weight, branched polyethylene. scirp.org
α-diimine Ni(II) Copolymerization of styrene and butadiene Produces block copolymers (PS-b-PB) with high cis-1,4 stereoselectivity for the polybutadiene (B167195) block. royalsocietypublishing.org
α-diimine Ru(II) N-alkylation of aromatic amines, α-alkylation of ketones Efficient for C-N and C-C bond formation reactions involving alcohols. unipd.it

The importance of α-diimine ligands extends beyond olefin polymerization into the broader fields of coordination and carbene chemistry. researchgate.net Their robustness and the ease with which their electronic and steric properties can be tuned make them versatile building blocks in supramolecular chemistry and for the synthesis of complex coordination compounds. nih.gov They have proven effective in stabilizing a wide range of organometallic complexes. unipd.it

Furthermore, these ligands have found applications in the field of N-heterocyclic carbene (NHC) chemistry. α-Diimine scaffolds have been used as precursors or components in the synthesis of more complex ligand systems, including those that incorporate NHC moieties, for use in various catalytic reactions. acs.org The condensation reaction of butane-2,3-dione with substituted anilines remains a fundamental and widely used method for generating these indispensable ligands. researchgate.netiucr.orgnih.gov

Design Principles for Catalytically Active Systems

The efficacy of a metal-based catalyst is profoundly influenced by the molecular architecture of its coordinating ligands. For systems derived from butane-2,3-dione (also known as diacetyl) and benzene-containing precursors, such as various anilines, the design of the resulting ligand is a critical determinant of catalytic performance, including activity, selectivity, and stability. The rational design of these ligands hinges on the deliberate manipulation of their steric, electronic, and geometric properties to fine-tune the behavior of the metallic active center.

A primary strategy in the design of these catalysts involves the synthesis of α-diimine ligands through the condensation of butane-2,3-dione with substituted anilines. researchgate.netiucr.org The catalytic performance of the resulting metal complexes, particularly α-diiminonickel complexes, is highly sensitive to structural modifications within these ligand frameworks. nih.gov Key design principles have emerged from systematic studies of these systems, focusing on steric hindrance, electronic effects, and the rigidity of the ligand backbone. researchgate.netnih.gov

Steric and Electronic Modulation

The substituents on the aryl rings (the benzene-derived component) of the ligand play a dual role in controlling the catalytic process. Steric bulk and electronic properties can be independently and synergistically tuned to optimize the catalyst.

Steric Hindrance: Introducing bulky substituents onto the ortho positions of the aryl rings creates a sterically demanding environment around the metal center. This steric shielding can enhance thermal stability and influence the rate of chain transfer reactions in polymerization catalysis. For instance, in a series of unsymmetrical 2,3-bis(arylimino)butane-nickel complexes used for ethylene polymerization, incorporating exceptionally bulky ortho-2,6-dibenzhydryl groups was a key design feature for improving thermal robustness. nih.gov The steric hindrance provided by groups like tert-butyls also offers protection to the metal center, making the ligand ideal for demanding catalytic processes.

Electronic Effects: The electronic nature of the metal center can be modulated by introducing electron-donating or electron-withdrawing groups on the ligand's aryl rings. Electron-donating groups, such as a para-methyl substituent, can increase the electron density at the metal center. nih.gov This modification can enhance catalytic activity; research on cobalt hydrogenation catalysts has shown that more electron-rich supporting ligands lead to improved performance. acs.org In the case of the 2,3-bis(arylimino)butane-nickel catalysts, the combination of a para-methyl electron-donating group with bulky steric groups resulted in exceptional ethylene polymerization activity and allowed for the production of high-performance thermoplastic elastomers. nih.gov

The profound impact of these modifications is demonstrated in the catalytic performance of various nickel complexes, where ligand structure directly dictates the activity and the properties of the resulting polyethylene.

ComplexAryl SubstituentsActivity (106 g PE mol-1(Ni) h-1) at 20°CPolymer Molecular Weight (Mw, 105 g mol-1)Reference
Ni1Ar1: 2,6-iPr2-4-Me-Ph Ar2: 2,6-iPr2-Ph10.333.33 nih.gov
Ni2Ar1: 2,6-iPr2-4-Me-Ph Ar2: 2,6-Et2-Ph11.244.52 nih.gov
Ni3Ar1: 2,6-iPr2-4-Me-Ph Ar2: 2,6-Me2-Ph12.516.78 nih.gov
Ni4Ar1: 2,6-iPr2-4-Me-Ph Ar2: 2-Biph-Ph13.6710.34 nih.gov
Ni5Ar1: 2,6-(CHPh2)2-4-Me-Ph Ar2: 2,6-iPr2-4-Me-Ph1.97 (at 80°C)19.47 nih.gov

Ligand Backbone and Coordination Geometry

Beyond the substituents, the central backbone of the ligand is a crucial design element. The rigidity of the α-diimine backbone, derived from butane-2,3-dione, has a profound impact on catalytic behavior. nih.gov This butanediimine moiety provides a stable chelating scaffold that binds to the metal through its two nitrogen atoms, forming a five-membered ring. This chelation stabilizes the metal center and influences its coordination geometry.

Chirality and Tunable Ligand Forms

For asymmetric catalysis, a key design principle is the incorporation of chirality into the ligand structure. By using chiral precursors, it is possible to synthesize enantiopure ligands that can induce stereoselectivity in catalytic reactions. For example, the interaction of butane-2,3-dione monoacetals with diethyltartrate has been used to produce a new structural class of chiral bisphosphine ligands, which are valuable in asymmetric metal-complex catalysis. psu.edu

Furthermore, ligands can be designed to exist in multiple forms, providing another layer of control over the catalyst's electronic environment. Butane-2,3-dione bis(2′-pyridylhydrazone), for example, can coordinate to metal ions like iron(II) and zinc(II) in its neutral, mono-deprotonated, or bis-deprotonated state, depending on the reaction conditions. mdpi.com This tunability of the ligand's protonation state allows for the fine-tuning of the electronic properties of the active site. Similarly, diacetyl-bis(N-4-methyl-3-thiosemicarbazide) has been synthesized from diacetyl and used to create catalysts for the hydrogen evolution reaction. louisville.edu

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structures and Conformational Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for investigating molecular geometries, energies, and vibrational frequencies. nrel.gov For the individual components, benzene (B151609) and butane-2,3-dione, extensive computational studies have characterized their structures. Benzene is a planar molecule with D6h symmetry, a fact well-reproduced by calculations. Butane-2,3-dione, with its two adjacent carbonyl groups, presents a more complex conformational landscape. The molecule primarily exists in a trans-planar conformation, which is the most stable due to minimized steric hindrance and dipole-dipole repulsion between the carbonyl groups. Computational methods can accurately predict the rotational barrier between the trans and cis conformers.

While "Benzene;butane-2,3-dione" is indexed as a mixture or co-crystal rather than a single covalently bonded entity nih.gov, computational studies can explore the non-covalent interactions between the two molecules. These interactions, primarily van der Waals forces and potentially weak C-H···π interactions, would define the geometry of their association in a condensed phase or a complex.

Conformational analysis of molecules derived from butane-2,3-dione is a key area of research. For instance, in the photocyclization of 1,2-diketones, the diketone moiety can exist in two different conformations in the triplet state, which influences the reaction pathway. nih.govacs.org Similarly, in more complex structures like benzotriazepines, which are seven-membered heterocyclic rings, conformational analysis helps in understanding their biological properties and potential as drug candidates. cdnsciencepub.com

DFT calculations are also employed to optimize the geometries of more complex molecules where butane-2,3-dione is a building block. The comparison between DFT-optimized structures and those determined by X-ray crystallography often shows good agreement, validating the accuracy of the computational methods. scivisionpub.com

Table 1: Selected Calculated and Experimental Geometric Parameters This table presents a comparison of geometric parameters obtained from computational methods (DFT) and experimental X-ray diffraction data for a related biphenyl (B1667301) structure, illustrating the accuracy of modern computational techniques.

ParameterBond/AngleXRD ValueDFT Value
Bond Length (Å) C1-C61.3981.402
C1-C71.4911.493
C7-C81.3911.400
Bond Angle (˚) C6-C1-C2117.16116.72
C2-C1-C7122.09122.42
C1-C7-C8121.05122.64
Data adapted from a study on di-ortho-substituted halogenated biphenyls. scivisionpub.com

Reaction Mechanism Predictions and Energy Profiles of Synthetic Pathways

Theoretical calculations are instrumental in mapping out the reaction mechanisms and associated energy profiles for synthetic pathways involving butane-2,3-dione. These studies help in understanding reaction kinetics, thermodynamics, and the origins of stereoselectivity.

A prominent example is the Norrish-Yang reaction, a photochemical process involving 1,2-diketones like butane-2,3-dione. Computational studies on the photocyclization of diketones to form cyclobutanone (B123998) derivatives have detailed the energy profiles of the 1,5-hydrogen shift. nih.govacs.org These calculations, often performed at levels like B3LYP-D3/def2-TZVP, can elucidate the Gibbs free energies of transition states and intermediates, explaining the observed product distributions. The calculations show that the reaction proceeds through interchangeable triplet state conformations, influencing the stereochemical outcome. nih.govacs.org

Another area of intense computational investigation is the synthesis of complex heterocyclic systems from butane-2,3-dione. For example, the synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles involves a one-pot multicomponent reaction between aromatic aldehydes, aromatic amines, and butane-2,3-dione. researchgate.neticm.edu.pl DFT calculations can model the various steps of this complex cascade, including condensation, cyclization, and rearrangement, to predict the most favorable reaction pathway.

The mechanism for electrophilic aromatic substitution on benzene is a classic topic where computational chemistry provides detailed insights. The process involves the formation of a positively charged intermediate (a benzenonium ion), which is stabilized by resonance. libretexts.org While this applies to reactions of benzene itself, understanding these fundamental mechanisms is crucial when benzene is a component in a reaction mixture.

Table 2: Calculated Energy Profile for a 1,5-Hydrogen Shift in a Diketone Photocyclization This table illustrates the kind of data generated from computational studies on reaction mechanisms, showing the relative energies of different states along a reaction coordinate.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
5 Ground State Reactant0.0
A-T Triplet State Conformer A55.4
B-T Triplet State Conformer B55.0
TS1 Transition State from A-T60.1
TS2 Transition State from B-T59.5
6 Biradical Intermediate47.9
Data adapted from a study on the photocyclization of 1,2-diketones. nih.gov

Ligand Field Theory and Electronic Structure of Metal Complexes

Ligand Field Theory (LFT), an application of molecular orbital theory to coordination compounds, is essential for describing the electronic structure, bonding, and properties of metal complexes. wikipedia.orglibretexts.org Both butane-2,3-dione and benzene can act as ligands in coordination complexes, and their electronic interplay with a metal center can be analyzed using computational methods.

Butane-2,3-dione, often in a modified form such as a hydrazone or its deprotonated enolate, can act as a chelating ligand. For instance, dioxouranium(VI) complexes with the 2-aminobenzoylhydrazone of butane-2,3-dione have been synthesized and characterized. ias.ac.in In these complexes, the ligand acts as an ONNO tetradentate donor. Computational chemistry can be used to model the geometry of these complexes and analyze the electronic structure, including the nature of the uranium-ligand bonds and the energies of the frontier molecular orbitals.

Benzene is a classic π-ligand, forming "sandwich" or "half-sandwich" complexes with transition metals. mtu.edu DFT studies on M(Benzene) and M(Benzene)₂ complexes (where M is a transition metal) have provided a comprehensive understanding of the metal-benzene bonding, dissociation energies, and magnetic properties across the 3d series. mtu.edu The interaction involves the overlap of metal d-orbitals with the π-orbitals of the benzene ring.

When considering a system of "this compound" acting as a ligand, one could envision several coordination modes. The two components could act as separate, non-interacting ligands to a metal center, or they could form a mixed-ligand complex. More complex scenarios could involve the butane-2,3-dione reacting first with another species to form a more elaborate ligand, which then coordinates to a metal alongside a benzene molecule. Theoretical models can predict the stability and electronic properties of such hypothetical complexes.

The electronic structure of these complexes is described by the splitting of the metal's d-orbitals in the ligand field. uci.edu The magnitude of this splitting (Δ) determines the color and magnetic properties of the complex. Computational methods can calculate the energies of the resulting molecular orbitals (e.g., t₂g and eg sets in an octahedral field) and predict UV-Vis absorption bands corresponding to electronic transitions between these orbitals. libretexts.orgias.ac.in

Table 3: Classification of Ligand Orbitals and Metal d-Orbital Interactions in an Octahedral Complex This table outlines the symmetry matching and interactions between metal and ligand orbitals according to Ligand Field Theory.

Metal Orbital SymmetryLigand Group Orbital Symmetry (σ-bonding)Ligand Group Orbital Symmetry (π-bonding)Resulting Molecular Orbitals
a₁g (s-orbital)a₁g-a₁g (bonding), a₁g* (antibonding)
t₁u (p-orbitals)t₁u-t₁u (bonding), t₁u* (antibonding)
eg (d(z²), d(x²-y²))eg-eg (bonding), eg* (antibonding)
t₂g (d(xy), d(xz), d(yz))-t₂gt₂g (non-bonding/π-bonding), t₂g* (π-antibonding)
Based on the principles of Ligand Field Theory for octahedral complexes. wikipedia.orglibretexts.org

Q & A

Q. What safety protocols are critical when handling volatile benzene derivatives like butane-2,3-dione?

  • Methodology : Use explosion-proof fume hoods with vapor containment. Store butane-2,3-dione at 2–8°C in amber glass to prevent photodegradation. Monitor airborne levels with PID detectors (alarm at 1 ppm). For spills, neutralize with activated carbon and dispose via hazardous waste protocols .

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